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Molecular Profile and Development History

Tenovin-1 (chemical name: N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)]

benzamide) is a small molecule inhibitor discovered through a cell-based screen for p53-activating

compounds. With a molecular weight of 369.48 g/mol and molecular formula of C~20~H~23~N~3~O~2~S,

Tenovin-1 features a thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group, the

latter providing lipophilicity that contributes to its biological activity [1]. The compound was first reported in

2008 alongside its more water-soluble analog, Tenovin-6, following a screen of 30,000 drug-like small

molecules from the Chembridge DIVERSet library using a p53 activation assay [2].

Tenovin-1's initial identification resulted from a forward chemical genetic approach aimed at discovering

bioactive small molecules that activate p53 in mammalian cells, with the potential to decrease tumor growth

[2]. This cell-based screening strategy offered the advantage of identifying compounds bioactive at low

concentrations in a cellular context, increasing the likelihood of in vivo activity. The subsequent

identification of its mechanism of action illustrates how combining cell-based screening with mechanistic

follow-up studies can yield valuable chemical tools with potential therapeutic applications.

Mechanism of Action and Molecular Targets
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Primary Mechanism: SIRT1 and SIRT2 Inhibition

Tenovin-1 primarily functions as a potent inhibitor of the NAD+-dependent deacetylase activity of SIRT1

and SIRT2, two class III histone deacetylases belonging to the sirtuin family [2] [1]. Sirtuins are

evolutionarily conserved proteins that play crucial roles in connecting cellular metabolism with gene

expression, stress response, and genome maintenance. The inhibition occurs through direct binding to the

catalytic domains of these enzymes, preventing their deacetylation activities on various substrate proteins.

The molecular consequences of SIRT1/2 inhibition include:

Increased acetylation of p53: By inhibiting SIRT1-mediated deacetylation, Tenovin-1 promotes

acetylation of p53 at lysine residues, enhancing its transcriptional activity and stability [2] [3]
Tubulin hyperacetylation: Through SIRT2 inhibition, Tenovin-1 increases acetylated α-tubulin

levels, affecting cytoskeletal dynamics [4]
Modulation of other substrates: Additional sirtuin substrates including FOXO transcription factors,

histones H3 and H4, and metabolic enzymes may be affected [4]

Secondary Mechanism: p53 Pathway Activation

Through its inhibition of SIRT1, Tenovin-1 protects p53 from MDM2-mediated degradation, which involves

ubiquitination [5] [6]. This results in stabilization and activation of the p53 protein, leading to increased

transcription of p53 target genes such as p21~CIP/WAF1~, which plays crucial roles in cell cycle arrest and

apoptosis [2]. Importantly, Tenovin-1 increases p53 protein levels without affecting p53 mRNA expression,

confirming its action at the post-translational level [2] [6].

Additional Targets: Dihydroorotate Dehydrogenase (DHODH)

Recent evidence indicates that Tenovin-1 also functions as an inhibitor of dihydroorotate dehydrogenase

(DHODH), a mitochondrial enzyme involved in de novo pyrimidine synthesis [6]. This additional activity

may contribute to its overall biological effects, particularly in cellular proliferation and viability assays.

The following diagram illustrates the core molecular mechanism of Tenovin-1:
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Tenovin-1 inhibits SIRT1/2, leading to p53 activation and downstream effects.

Quantitative Biochemical and Cellular Data

Enzyme Inhibition Profiling

Table 1: Enzyme Inhibition Data for Tenovin-1
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Target Assay System
Reported
Potency

Experimental Conditions Reference

SIRT1 In vitro deacetylase

assay

One-digit µM

range

Mammalian cell systems [2]

SIRT2 In vitro deacetylase

assay

One-digit µM

range

Mammalian cell systems [2]

DHODH Cellular assay Not fully quantified Secondary target

identification

[6]

Cellular Activity and Phenotypic Effects

Table 2: Cellular Activity of Tenovin-1 Across Different Cell Models

Cell Type Concentration
Exposure
Time

Key Observations Reference

MCF7 (breast
cancer)

10 µM 6 hours Increased p53 expression;
SIRT1 inhibition

[6]

BL2 (Burkitt's
lymphoma)

10 µM 48 hours >75% cell death; p53-dependent
apoptosis

[2]

ARN8 (melanoma) 10 µM 2-48 hours Increased p53 protein;
decreased cell growth

[2]

HCT116 p53+/+ 10 µM 48 hours Sensitive to cell death [2]

HCT116 p53-/- 10 µM 48 hours Less sensitive but still affected [2]

Rat primary
astrocytes

10 µM 24-72 hours Induced senescence; impaired
wound healing

[3]

NRK-52E (renal
cells)

Not specified 24 hours Reduced ECM proteins under
high glucose

[7]
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In Vivo Efficacy and Pharmacokinetics

Table 3: In Vivo Efficacy of Tenovin-1 in Disease Models

Disease Model Dosage Route Key Findings Reference

BL2 tumor xenografts Not
specified

Not specified Impaired tumor growth [2]

ARN8 melanoma
xenografts (SCID mice)

92.5
mg/kg

Intraperitoneal
(i.p.)

Decreased tumor growth [6]

HFD-induced hepatic
fibrosis (ZDF rats)

45 mg/kg i.p. Reduced hepatic damage,
inflammation, collagen

deposition

[1]

HFD-induced diabetic

nephropathy (ZDF rats)

45 mg/kg i.p. Ameliorated renal fibrosis;

improved renal function

[7]

Detailed Experimental Protocols

Assessing SIRT1/2 Inhibition and p53 Activation

Cell-based p53 Stabilization Assay [2] [6]:

Cell lines: MCF7, HCT116, or other p53-wild-type cells

Treatment: 10 µM Tenovin-1 for 2-6 hours
Analysis: Western blot for p53, p21, and acetylated p53

Key parameters: Increased p53 protein within 2 hours without mRNA changes

SIRT1/2 Deacetylase Activity Assay [2] [8]:

System: Cell-free deacetylase assays using purified SIRT1 or SIRT2

Substrates: Acetylated p53 peptides or tubulin
Inhibition measurement: Quantification of acetylated substrates

Controls: Nicotinamide (NAM) as reference inhibitor
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Cellular Senescence Assessment [3]

SA-β-galactosidase Staining:

Fixation: 2% formaldehyde/0.2% glutaraldehyde

Staining solution: X-gal at pH 6.0 in citrate buffer
Incubation: 37°C without CO~2~ for 4-16 hours

Quantification: Percentage of blue-stained cells

SASP Analysis:

Method: ELISA or Western blot for IL-6 and IL-1β

Time course: 24-72 hours treatment
Cell cycle markers: phospho-histone H3 and CDK2 by Western blot

In Vivo Efficacy Studies [1] [7]

HFD-induced Metabolic Disease Models:

Animals: Zucker diabetic fatty (ZDF) rats

Induction: High-fat diet for 10 weeks
Treatment: 45 mg/kg Tenovin-1, i.p. administration

Endpoints: Serum biochemistry, histopathology, fibrosis markers

Tumor Xenograft Models:

Animals: SCID mice
Cell inoculation: ARN8 melanoma cells in matrigel

Treatment: 92.5 mg/kg Tenovin-1, i.p.
Monitoring: Tumor volume measurement, survival analysis

Therapeutic Potential and Research Applications

Oncology Applications

Tenovin-1 demonstrates broad anti-cancer activity across multiple tumor types. In p53-wild-type cancers, it

induces classic p53-mediated apoptosis, while in p53-null or mutant settings, it can trigger alternative cell
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death pathways [9]. In Ewing's sarcoma cells, Tenovin-1 exhibited a unique nonlinear concentration

response in p53-null cells, with low concentrations being more effective than higher ones, inducing caspase-

independent, apoptosis-inducing factor (AIF)-dependent cell death [9]. This suggests context-dependent

mechanisms of action that extend beyond canonical p53 activation.

Metabolic and Fibrotic Diseases

Recent studies reveal Tenovin-1's potential in metabolic disease contexts. In high-fat diet-induced models,

Tenovin-1 attenuated hepatic fibrosis through antioxidant and anti-inflammatory mechanisms, suppressing

JNK-1 and STAT3 phosphorylation [1]. Similarly, in diabetic nephropathy models, it ameliorated renal

fibrosis by reducing extracellular matrix proteins and inflammation while improving renal function [7].

These effects position Tenovin-1 as a promising candidate for metabolic syndrome-related complications.

Virology and Other Applications

Tenovin-1 has demonstrated antiviral activity against dengue virus replication through SIRT2 inhibition

[10]. Additionally, it has shown effects in neurological contexts, inducing senescence in primary astrocytes,

suggesting potential relevance to brain aging and neurodegenerative conditions [3].

Research Use Considerations

Practical Application as a Chemical Tool

For researchers utilizing Tenovin-1 in experimental systems, the following practical considerations apply:

Solubility: DMSO at 250 mg/mL (676.62 mM); water-insoluble [6]
Working concentrations: Cellular assays typically use 5-20 µM

Stability: Powder should be stored at -20°C; solutions at -80°C
Control experiments: Include specificity controls using SIRT1/2-specific inhibitors

Limitations and Research Gaps
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Despite its utility as a chemical tool, Tenovin-1 has limitations including:

Dual SIRT1/2 inhibition makes attributing effects to specific sirtuins challenging
Emerging off-target effects such as DHODH inhibition

Limited water solubility complicating in vivo administration
Incomplete characterization of pharmacokinetic properties

Conclusion and Future Directions

Tenovin-1 represents a valuable chemical probe for studying SIRT1/2 biology and p53 regulation with

demonstrated efficacy across multiple disease models. Its well-characterized mechanism of action, combined

with robust cellular and in vivo activity, makes it particularly useful for investigating the therapeutic

potential of sirtuin inhibition. Future research directions include developing more selective analogs,

exploring combination therapies, and further investigating its potential in non-oncological indications such

as metabolic and fibrotic diseases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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